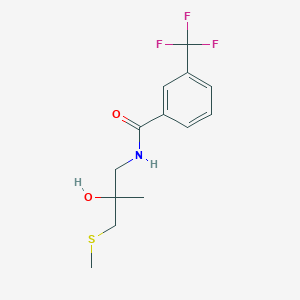
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H16F3NO2S and its molecular weight is 307.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide, a compound with notable structural features, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C12H14F3N1O1S1
- Molecular Weight: 283.31 g/mol
- Key Functional Groups:
- Trifluoromethyl group
- Hydroxy group
- Methylthio group
Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly the serotonergic and noradrenergic systems, which are critical in mood regulation and depression treatment.
Cytotoxicity and Anticancer Potential
The compound's cytotoxicity against various cancer cell lines has not been extensively documented; however, derivatives with trifluoromethyl groups have shown promising anticancer activity. For example, compounds with similar functional groups have been reported to exhibit significant inhibition against multiple cancer cell lines (e.g., HeLa and MCF7), with IC50 values ranging from 7.01 µM to 14.31 µM . This suggests that this compound may warrant investigation for anticancer properties.
Data Tables
Here is a summary table highlighting the biological activities of related compounds:
Study on Related Compounds
A study focused on CF3SePB revealed its potential as an antidepressant through behavioral tests in mice. The Forced Swimming Test (FST) indicated significant reductions in immobility time, suggesting enhanced mood-related behaviors . The findings also highlighted minimal acute toxicity, which is crucial for therapeutic applications.
Cytotoxicity Assessment
While specific studies on this compound are lacking, related compounds have shown efficacy against various cancers. For instance, one study demonstrated that derivatives with trifluoromethyl groups exhibited cytotoxic effects on MCF7 breast cancer cells, indicating a need for further exploration into the anticancer potential of structurally similar compounds .
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c1-12(19,8-20-2)7-17-11(18)9-4-3-5-10(6-9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYYJXUEAOFELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














